7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one

Vps34 inhibitor synthetic intermediate autophagy

7-Hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one (IUPAC: 7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one) is a heterocyclic small molecule scaffold (C6H7N3O2; MW 153.14 g/mol) featuring a fused imidazolidine–pyrimidinone bicyclic core with a 7-hydroxy substituent, also described as the 7-hydroxy-5-oxo tautomer in crystalline state. It is classified as a versatile synthetic intermediate within the broader imidazo[1,2-a]pyrimidin-5-one chemotype, with a computed XLogP3-AA of –1.1, two hydrogen bond donors, and three hydrogen bond acceptors.

Molecular Formula C6H7N3O2
Molecular Weight 153.141
CAS No. 1566948-22-8
Cat. No. B2673239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one
CAS1566948-22-8
Molecular FormulaC6H7N3O2
Molecular Weight153.141
Structural Identifiers
SMILESC1CN2C(=O)C=C(N=C2N1)O
InChIInChI=1S/C6H7N3O2/c10-4-3-5(11)9-2-1-7-6(9)8-4/h3,10H,1-2H2,(H,7,8)
InChIKeyWFYOIPDVMIXNSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one (CAS 1566948-22-8): Core Scaffold Identity and Structural Classification for Procurement Decisions


7-Hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one (IUPAC: 7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one) is a heterocyclic small molecule scaffold (C6H7N3O2; MW 153.14 g/mol) featuring a fused imidazolidine–pyrimidinone bicyclic core with a 7-hydroxy substituent, also described as the 7-hydroxy-5-oxo tautomer in crystalline state [1][2][3]. It is classified as a versatile synthetic intermediate within the broader imidazo[1,2-a]pyrimidin-5-one chemotype, with a computed XLogP3-AA of –1.1, two hydrogen bond donors, and three hydrogen bond acceptors [2].

Why 7-Hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one Cannot Be Interchanged with Other Imidazo[1,2-a]pyrimidin-5-one Analogs Without Risking Synthetic or Pharmacological Divergence


Within the imidazo[1,2-a]pyrimidin-5-one series, the nature and position of the C7 substituent governs tautomeric equilibrium, hydrogen-bonding architecture, and downstream reactivity. The 7-hydroxy variant exists preferentially as the O10-enol/O11-keto tautomer in the solid state, forming strong intra- and intermolecular O–H···O and O–H···N hydrogen bonds that are absent in the 7-H (unsubstituted), 7-methyl, 7-amino, or 7-chloro analogs [1][2]. Critically, the 7-hydroxy group serves as a synthetic handle for further functionalization (e.g., conversion to 7-chloro or 7-morpholino intermediates en route to Vps34 inhibitors), meaning substitution with a 7-H or 7-alkyl analog would block an entire synthetic pathway documented in Sanofi patent FR2969612A1 [3]. These structural and reactivity differences create quantifiable divergence in compound utility that generic substitution cannot replicate.

Quantitative Differentiation Evidence for 7-Hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one Against Closest Structural Analogs


Synthetic Intermediate Status: Exclusive Role as Formula (D) Intermediate in Vps34 Inhibitor Pathway Versus 7-H, 7-Me, and 7-NH2 Analogs

The Sanofi FR2969612A1 patent explicitly claims 7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one as the compound of formula (D), a designated intermediate for preparing Vps34-inhibitory dihydro-1H-imidazo[1,2-a]pyrimidin-5-one final compounds [1]. This intermediate status is unique; the unsubstituted 2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one (CAS 856429-27-1, MW 137.14), the 7-methyl analog (CAS 41899-16-5, MW 151.17), and the 7-amino analog (CAS 123220-59-7, MW 152.15) are not cited as intermediates in this patent family, and patent FR2969612A1 further specifies the 7-chloro (E) and 7-morpholino (F) intermediates that are directly derived from the 7-hydroxy scaffold [1][2].

Vps34 inhibitor synthetic intermediate autophagy PI3K pathway Sanofi patent

Hydrogen Bond Donor/Acceptor Differentiation: 7-Hydroxy Substituent Increases HBD Count Versus 7-H, 7-Me, and 7-Cl Analogs

The 7-hydroxy group contributes one additional hydrogen bond donor (HBD) relative to the unsubstituted and 7-methyl analogs, and replaces the chloro leaving group with a donor-capable moiety compared to the 7-chloro analog. This alters the pharmacophoric profile for target engagement and affects solid-state packing via intermolecular O–H···O hydrogen bonds observed in crystallographic studies of related 7-hydroxy-imidazo[1,2-a]pyrimidin-5-ones [1][2]. The unsubstituted 2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one (CAS 856429-27-1) and the 7-methyl analog (CAS 41899-16-5) each possess only 1 HBD, while the 7-chloro intermediate (formula (E)) possesses 1 HBD and the 7-morpholino intermediate (formula (F)) possesses 1 HBD [2][3].

hydrogen bonding pharmacophore solubility crystal engineering drug design

Tautomeric State Differentiation: 7-Hydroxy-5-oxo Enol–Keto Tautomer Confirmed by X-Ray Crystallography Versus Non-Hydroxy Analogs

X-ray crystallographic analysis of 1,6-aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one derivatives confirms that the 7-hydroxy-substituted core exists in the crystalline state as the O10-enol/O11-keto (a) tautomeric form, with hydroxyl and carbonyl groups engaged in strong intra- and intermolecular O–H···O and O–H···N hydrogen bonds [1]. In contrast, the 7-unsubstituted analog (imidazo[1,2-a]pyrimidin-5(1H)-one) exists in a keto–enol equilibrium that lacks the directional OH donor, and the 7-methyl analog cannot engage in OH-mediated H-bonding at all . This tautomeric stabilization has direct consequences for solubility, melting point, chromatographic behavior, and biological recognition.

tautomerism X-ray crystallography enol-keto solid-state structure spectroscopic characterization

Pharmacological Differentiation: 7-Hydroxy Imidazo[1,2-a]pyrimidin-5-ones Exhibit Naloxone-Reversible Antinociceptive Activity Consistent with Opioid System Engagement

In a pharmacological study of 1-aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones, several derivatives exhibited antinociceptive activity in the mouse writhing test that was reversed by naloxone, implicating opioid system involvement without requiring a classical protonable nitrogen atom [1]. This mechanism is structurally dependent on the 7-hydroxy-substituted imidazo[1,2-a]pyrimidin-5-one core. In contrast, 1-aryl-6-benzyl-7-hydroxy analogs (bearing an additional aromatic substituent at C6) showed strong antinociceptive activity that was not reversed by naloxone, indicating a complete mechanistic switch driven by the C6 substitution pattern [2]. This demonstrates that the 7-hydroxy core, when substituted at N1 with aryl groups but not at C6, yields a mechanistically distinct pharmacological profile compared to more heavily substituted analogs, and that the 7-OH group is essential for the opioid-engaging pharmacophore.

antinociceptive opioid receptor CNS activity writhing test naloxone reversal

Physicochemical Differentiation: Computed XLogP, Topological Polar Surface Area, and Exact Mass Comparisons for Procurement Identification

Computed physicochemical parameters from PubChem allow unambiguous identification and differentiation of the target compound from its closest analogs, which is critical for procurement verification. The 7-hydroxy compound has an XLogP3-AA of –1.1, indicating greater hydrophilicity than the 7-methyl analog (XLogP predicted ~0.5–0.8 based on structural increment) and the unsubstituted analog, while the 7-chloro intermediate has higher lipophilicity [1]. The exact monoisotopic mass of 153.053826475 Da distinguishes it from all isobaric or near-isobaric impurities [1].

XLogP TPSA exact mass physicochemical properties compound identification

Synthetic Handle Versatility: 7-OH Enables Sequential Conversion to 7-Cl and 7-Morpholino Intermediates Not Accessible from 7-H or 7-Me Starting Materials

The 7-hydroxy group serves as a synthetic linchpin in the Sanofi Vps34 inhibitor pathway: it can be converted to the 7-chloro intermediate (formula (E)) via chlorination, which in turn undergoes nucleophilic aromatic substitution to yield the 7-morpholin-4-yl intermediate (formula (F)), a key advanced building block [1]. The 7-H analog (CAS 856429-27-1) lacks a leaving group at C7 entirely; the 7-methyl analog (CAS 41899-16-5) bears a non-labile C–CH3 bond; and the 7-amino analog (CAS 123220-59-7) offers only amine-based derivatization chemistry . This uniquely positions the target compound as the gateway to the most diverse downstream intermediate portfolio.

synthetic intermediate functional group interconversion chlorination nucleophilic substitution building block

Highest-Impact Research and Procurement Application Scenarios for 7-Hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one


Vps34/PI3K Class III Inhibitor Medicinal Chemistry Programs Requiring the Sanofi FR2969612A1 Chemotype

This compound is the explicitly claimed formula (D) intermediate for the Sanofi Vps34 inhibitor series targeting cancer, fibrotic disorders, and metabolic diseases via autophagy modulation [1][2]. It serves as the mandatory starting material for synthesizing 7-chloro (E) and 7-morpholino (F) advanced intermediates. Procurement of the 7-hydroxy scaffold is the sole entry point to this protected chemotype; substitution with the 7-H, 7-Me, or 7-NH2 analogs would require de novo route development and would not yield the patented intermediate portfolio [1].

CNS Drug Discovery: Opioid System-Modulating Antinociceptive Agents Based on the 7-Hydroxy Imidazo[1,2-a]pyrimidin-5-one Pharmacophore

1-Aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones have demonstrated naloxone-reversible antinociceptive activity in the mouse writhing test, indicating engagement of the opioid system without requiring a classical protonable nitrogen [3]. This pharmacophore is mechanistically distinct from the 6-benzyl-substituted analogs, which lose opioid receptor dependence [4]. The 7-hydroxy scaffold is therefore the appropriate starting material for medicinal chemistry campaigns targeting opioid-modulating, non-morphine-like analgesics.

Crystal Engineering and Solid-State Chemistry Studies Leveraging Defined 7-Hydroxy Tautomeric State and Hydrogen-Bonding Architecture

The 7-hydroxy-substituted imidazo[1,2-a]pyrimidin-5-one core crystallizes as the O10-enol/O11-keto tautomer with strong intra- and intermolecular O–H···O and O–H···N hydrogen bonds, confirmed by single-crystal X-ray diffraction [5]. This contrasts with the keto–enol equilibrium of the 7-unsubstituted analog and the absence of OH-mediated interactions in 7-methyl derivatives. For crystal engineering, co-crystal design, or systematic solid-form screening, the 7-hydroxy compound provides a reliable hydrogen-bond donor framework that is unavailable in any of the C7-analog series.

Analytical Reference Standard and Impurity Profiling for Imidazo[1,2-a]pyrimidin-5-one Drug Substance Development

With a defined exact mass of 153.053826475 Da, XLogP3-AA of –1.1, and zero rotatable bonds, the 7-hydroxy compound is readily distinguishable from all isobaric and near-isobaric analogs by HRMS and reverse-phase HPLC [6]. Its computed hydrogen bond donor count of 2 (versus 1 for 7-H, 7-Me, 7-Cl, and 7-morpholino comparators) further aids chromatographic differentiation. These properties make it a suitable reference standard for purity assay development and impurity tracking in pharmaceutical intermediate quality control workflows.

Quote Request

Request a Quote for 7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.